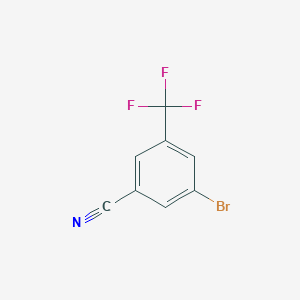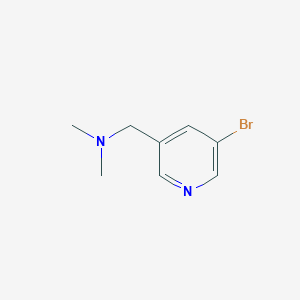
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
概要
説明
Synthesis Analysis
The synthesis of bromopyridine derivatives is well-documented in the provided papers. For instance, an efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving reactions with methylamine and sodium methoxide, followed by bromination and hydrolysis to yield the final product . Although the synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is not explicitly detailed, similar synthetic strategies involving halogenation and amination reactions could be applicable.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is characterized by X-ray diffraction and spectroscopic methods. For example, the crystal structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine shows molecules linked via pairs of N—H⋯N hydrogen bonds, forming inversion dimers . Similarly, the structure of antipyrine-like derivatives is stabilized by a combination of hydrogen bonds and π-interactions . These findings suggest that 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine may also exhibit significant intermolecular interactions, potentially affecting its crystalline and solid-state properties.
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers do not provide specific reactions for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, but the reported synthesis and structural analyses of related compounds imply that bromine could act as a reactive site for further functionalization or cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are closely related to their molecular structures. The presence of halogen atoms and substituents like methoxy groups can affect properties such as solubility, melting point, and reactivity. The papers discuss the thermodynamic properties and luminescence behaviors of lanthanide complexes with bromopyridine ligands, indicating that these compounds may have interesting photophysical properties . Although the exact properties of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine are not detailed, it can be inferred that its bromine atom and dimethylamino group would influence its chemical behavior and interactions.
科学的研究の応用
Neurokinin-1 Receptor Antagonism
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine demonstrates potential as a neurokinin-1 (NK1) receptor antagonist. This receptor is implicated in various physiological processes, including pain perception and the stress response. Harrison et al. (2001) synthesized a compound structurally related to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, finding it effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Antibacterial and Antifungal Activity
B. G. Rao et al. (2013) synthesized a derivative of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine and evaluated its antibacterial and antifungal properties, demonstrating acceptable results. This suggests potential applications in developing new antimicrobial agents (Rao, Prasad & Rao, 2013).
Chemical Synthesis and Characterization
Kolomeitsev et al. (1996) explored the chemical properties of compounds related to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Their work included the synthesis of N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides, contributing to the understanding of the chemical behavior of such compounds (Kolomeitsev et al., 1996).
Potential in Drug Discovery
Y. Hirokawa et al. (2000) conducted a study focusing on the synthesis of a compound structurally related to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine, highlighting its role as a moiety in dopamine and serotonin receptor antagonists. This indicates its potential in the development of new drugs targeting neurological disorders (Hirokawa, Horikawa & Kato, 2000).
Catalytic Applications
G. Sengupta et al. (2018) researched a bromo-capped metal-metal bonded complex involving a structure related to 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Their findings are significant for catalytic processes, particularly in olefin aziridination reactions, which are important in organic synthesis (Sengupta, Pandey, De, Ramapanicker & Bera, 2018).
Safety And Hazards
“1-(5-Bromopyridin-3-yl)methanamine” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information pictogram is GHS06, which represents a skull and crossbones . The precautionary statements are P301 + P310, which means if swallowed, immediately call a poison center or doctor .
特性
IUPAC Name |
1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVKZWZFMYZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470260 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
CAS RN |
908864-98-2 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

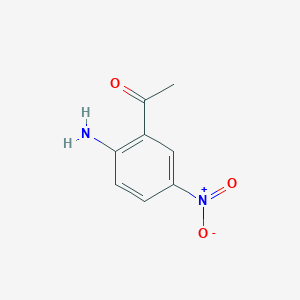
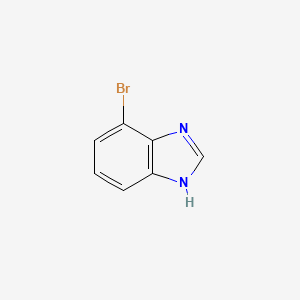
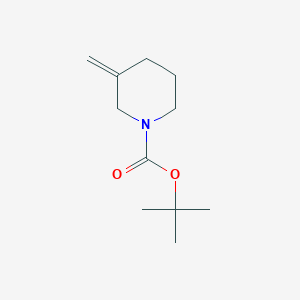
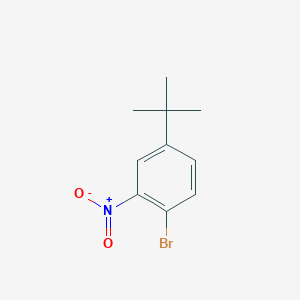
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
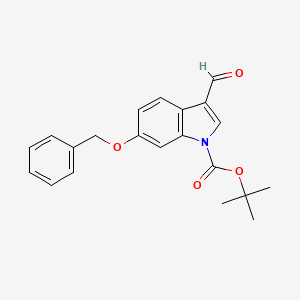
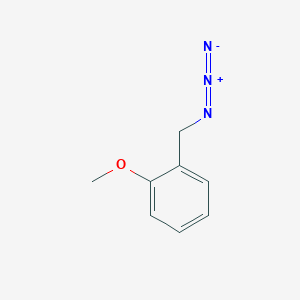


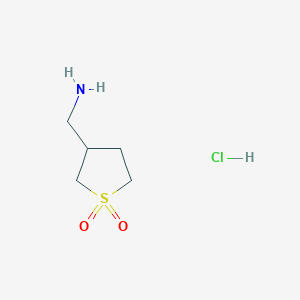

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

